molecular formula C10H13NO5S2 B14387614 S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate CAS No. 90096-47-2

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate

Cat. No.: B14387614
CAS No.: 90096-47-2
M. Wt: 291.3 g/mol
InChI Key: QATSZKKTHQPOHQ-UHFFFAOYSA-N
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Description

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring a sulfonyl group, methoxy groups, and a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate typically involves multiple steps, starting with the functionalization of the benzene ring One common method is the electrophilic aromatic substitution, where the benzene ring is substituted with methoxy groups at the 2 and 5 positionsThe final step involves the formation of the carbamothioate moiety, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring .

Scientific Research Applications

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds, while the methoxy groups can participate in electron-donating interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl (2,4-dimethoxybenzene-1-sulfonyl)carbamothioate
  • S-Methyl (3,5-dimethoxybenzene-1-sulfonyl)carbamothioate
  • S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate

Uniqueness

S-Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamothioate is unique due to the specific positioning of the methoxy groups and the presence of the carbamothioate moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90096-47-2

Molecular Formula

C10H13NO5S2

Molecular Weight

291.3 g/mol

IUPAC Name

S-methyl N-(2,5-dimethoxyphenyl)sulfonylcarbamothioate

InChI

InChI=1S/C10H13NO5S2/c1-15-7-4-5-8(16-2)9(6-7)18(13,14)11-10(12)17-3/h4-6H,1-3H3,(H,11,12)

InChI Key

QATSZKKTHQPOHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=O)SC

Origin of Product

United States

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